molecular formula C21H21N5O2S B2766073 N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260914-84-8

N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2766073
CAS No.: 1260914-84-8
M. Wt: 407.49
InChI Key: QRNMJFQGDAVBNJ-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a fused triazoloquinoxalin core. This structure is substituted with a 4-oxo group, a propyl chain at the 1-position, and an acetamide side chain linked to a 3-(methylthio)phenyl group. The triazoloquinoxalin scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases or neurotransmitter receptors.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-14-8-6-9-15(12-14)29-2/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNMJFQGDAVBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the triazoloquinoxaline core: This can be achieved through the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.

    Substitution reactions: The phenyl ring is introduced through aromatic nucleophilic substitution reactions.

    Final assembly: The final compound is formed by coupling the triazoloquinoxaline core with the substituted phenyl ring under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide undergoes various chemical reactions, including :

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazoloquinoxaline core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways . The triazoloquinoxaline core is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions in microorganisms or cancer cells. The methylsulfanyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

The compound’s structural analogs typically share the triazole or quinoxalin core but differ in substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Triazoloquinoxalin 4-oxo, 1-propyl, 3-(methylthio)phenyl-acetamide High lipophilicity (logP ~3.2), planar aromaticity for target binding
3-(Methylthio)-4-phenyl-4H-1,2,4-triazoles Triazole 3-methylthio, 4-phenyl, 5-(3,4,5-trimethoxyphenyl) Trimethoxyphenyl enhances solubility; InCl3-catalyzed synthesis
Quinoxaline-2-carboxamide derivatives Quinoxaline Varied alkyl/aryl groups at N1 and C2 positions Broader solubility range (logP 1.8–3.5) but lower metabolic stability

Key Observations :

  • The 3-(methylthio)phenyl group increases lipophilicity compared to trimethoxyphenyl analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Activity

Limited comparative data exist, but structural trends suggest:

  • Kinase Inhibition: Triazoloquinoxalin derivatives often exhibit nanomolar IC50 values against kinases (e.g., EGFR, VEGFR), outperforming triazole analogs by 2–5-fold due to enhanced π-π stacking.
  • CNS Activity : The methylthio group’s electron-donating properties may modulate serotonin or dopamine receptors, contrasting with trimethoxyphenyl-containing triazoles, which show weaker CNS penetration .
Physicochemical Properties
  • Solubility : The target compound’s logP (~3.2) indicates moderate lipophilicity, suitable for oral bioavailability but requiring formulation optimization.
  • Stability : The propyl chain likely reduces oxidative metabolism compared to shorter alkyl chains in analogs, as seen in microsomal assays (t1/2 > 120 min vs. 60–90 min for methyl/ethyl derivatives).

Biological Activity

N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H18N4OS\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{OS}

This structure indicates the presence of both triazole and quinoxaline moieties, which are known to impart various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole and quinoxaline compounds exhibit significant antimicrobial properties. For instance, a related compound with structural similarities showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those for traditional antibiotics like ampicillin and streptomycin, suggesting enhanced efficacy.

Bacteria MIC (mg/mL) Reference
Escherichia coli0.004
Staphylococcus aureus0.015
Bacillus cereus0.008

The most sensitive strain identified was Enterobacter cloacae, while E. coli exhibited the highest resistance levels.

Antiviral Activity

Compounds similar to this compound have also been evaluated for antiviral properties. A recent study indicated that certain derivatives effectively inhibited the proliferation of Hepatitis C virus (HCV) at concentrations ranging from 10–100 μg/mL. The mechanism of action appears to involve interference with viral replication processes.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial cells and viral particles. The triazole ring is known for its role in inhibiting enzymes critical for cell wall synthesis in bacteria and viral replication processes.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications at specific positions on the triazole and quinoxaline rings can significantly enhance biological activity. For example:

  • Substituents at the 3-position of the triazole ring have been shown to improve antibacterial potency.
  • The presence of methylthio groups has been associated with increased lipophilicity, enhancing cell membrane penetration.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving a series of synthesized quinoxaline derivatives demonstrated that compounds with methylthio substitutions exhibited up to 50-fold greater antibacterial activity compared to standard treatments. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
  • Clinical Implications : In a clinical setting, derivatives similar to this compound were evaluated for their potential use in treating resistant bacterial infections. Results indicated a promising alternative strategy for managing infections caused by multi-drug resistant pathogens.

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